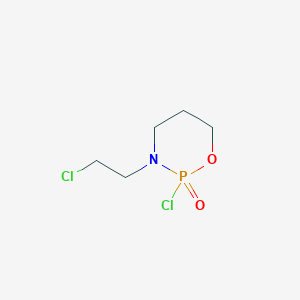

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide

Description

Properties

IUPAC Name |

2-chloro-3-(2-chloroethyl)-1,3,2λ5-oxazaphosphinane 2-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2NO2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMJSKYKTAAHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147695 | |

| Record name | 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40722-73-4 | |

| Record name | 2H-1,3,2-Oxazaphosphorine, 2-chloro-3-(2-chloroethyl)tetrahydro-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40722-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CHLOROETHYL)-2-CHLOROOXAAZAPHOSPHORINANE 2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8T5UH9TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures (around 5°C) to produce 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to form the desired compound . Another method involves the use of chloroacetyl chloride and ethyleneimine under basic conditions to form the oxazaphosphorine ring .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound. The reaction intermediates are carefully monitored, and purification steps such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.

Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazaphosphorine derivatives, which can have different functional groups attached to the phosphorus atom, enhancing their chemical and biological properties .

Scientific Research Applications

Applications in Scientific Research

The compound has several applications across various fields:

Chemistry

- Reagent in Synthesis : It serves as a reagent in the synthesis of other phosphorus-containing compounds.

- Substitution Reactions : The chlorine atoms can be substituted with various nucleophiles to create diverse derivatives.

Biology

- Enzyme Inhibition : Research indicates potential biological activities, including its role as an enzyme inhibitor.

Medicine

- Chemotherapeutic Agent : It is utilized as a precursor in the synthesis of chemotherapeutic agents, particularly for cancer treatment. Its ability to form stable DNA cross-links makes it valuable in targeting cancer cells .

Industry

- Biocompatible Polymers : The compound is also used in producing biocompatible polymers and regulating phase transition temperatures in various materials .

Uniqueness

Unlike its analogs such as cyclophosphamide and ifosfamide, this compound possesses distinct substitution patterns that confer unique chemical and biological properties. Its straightforward synthesis pathway further enhances its value in both research and industrial contexts .

Case Study 1: Chemotherapeutic Efficacy

Research has demonstrated that compounds like this compound exhibit significant cytotoxicity against various cancer cell lines due to their DNA alkylation properties. Studies indicate that these compounds can effectively induce apoptosis in resistant cancer types.

Case Study 2: Polymer Applications

In industrial research, this compound has been explored for its utility in developing biocompatible polymers. Its incorporation into polymer matrices has shown promise in enhancing material properties while maintaining biocompatibility for medical applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide involves the alkylation of DNA. The compound forms DNA-DNA cross-links, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, making it a valuable chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1,3,2-oxazaphosphinane family, which includes several clinically significant alkylating agents. Key analogues and their properties are compared below:

Table 1: Structural and Functional Comparison

Key Points of Comparison :

Structural Differences: Cyclophosphamide and Ifosfamide feature bis(2-chloroethyl)amino or 2-chloroethylamino groups at position 2, enabling DNA crosslinking via phosphoramide mustard metabolites . this compound lacks the aminoalkyl side chain required for bioactivation, rendering it therapeutically inactive. Its chlorine substituents may contribute to residual alkylating activity but at a significantly lower potency .

Metabolism and Bioactivation :

- Cyclophosphamide/Ifosfamide : Require hepatic cytochrome P450-mediated hydroxylation at position 4 to generate active metabolites (e.g., phosphoramide mustard) .

- This compound : Lacks the hydroxylation site, preventing conversion to cytotoxic metabolites. Its clearance likely depends on renal excretion or glutathione conjugation .

Alkylating Activity: Cyclophosphamide: High alkylating activity due to two 2-chloroethyl groups, enabling efficient DNA crosslinking.

Physicochemical Properties: Lipophilicity: Ifosfamide and Cyclophosphamide have octanol/water distribution coefficients (log P) of ~0.5–1.0, balancing tissue penetration and solubility . The impurity’s log P is uncharacterized but likely lower due to fewer hydrophobic groups. Stability: Cyclophosphamide is stable in acidic conditions but hydrolyzes rapidly at pH >5. The impurity’s stability profile is undefined but may degrade into non-toxic byproducts under physiological conditions .

Toxicity and Regulatory Status: Ifosfamide/Cyclophosphamide: Dose-limiting toxicities include myelosuppression and hemorrhagic cystitis.

Research Findings and Pharmacopeial Standards

- Impurity Profiling : The compound is monitored in Ifosfamide APIs via HPLC, with acceptance criteria of ≤0.1% (individual unspecified impurity) and ≤3.0% (total impurities) .

- Synthetic Byproduct : Forms during Ifosfamide synthesis via incomplete alkylation or side reactions involving phosphorus intermediates .

Biological Activity

Overview

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide, commonly referred to as an oxazaphosphorine derivative, is a phosphorus-containing heterocyclic compound noted for its significant biological activities, particularly in the realm of cancer therapy. This compound is structurally characterized by a six-membered ring containing phosphorus and is recognized for its mechanism of action involving DNA alkylation.

The primary mechanism through which this compound exerts its biological effects is through DNA alkylation . It forms DNA-DNA cross-links that inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. This action is particularly effective against rapidly dividing cancer cells, making it a valuable chemotherapeutic agent.

Antitumor Activity

Research indicates that this compound has shown promising results in various studies as an anticancer agent. Its ability to induce DNA damage has been linked to its effectiveness in treating different types of cancer. The compound's structural similarity to other known alkylating agents such as cyclophosphamide and ifosfamide further supports its potential in clinical applications .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been reported to interact with various enzymes, including DNA polymerase, leading to alterations in biochemical pathways within cells. This inhibition can contribute to its cytotoxic effects and potential therapeutic applications in cancer treatment .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, researchers found that the compound significantly inhibited cell proliferation. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined across various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| A549 (Lung) | 12 |

| MCF-7 (Breast) | 20 |

These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types .

Metabolic Activation Studies

Another study focused on the metabolic activation of related compounds revealed that the chloroethyl group is a favored site for metabolism, producing chloroacetaldehyde—a known mutagenic agent. This metabolic pathway may enhance the biological activity of this compound by generating reactive species capable of inducing DNA damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other oxazaphosphorine derivatives:

| Compound | Mechanism | Clinical Use | Side Effects |

|---|---|---|---|

| Cyclophosphamide | DNA alkylation | Broad-spectrum anticancer | Myelosuppression |

| Ifosfamide | DNA alkylation | Testicular cancer treatment | Neurotoxicity |

| Trofosfamide | Prodrug; activated by metabolism | Various cancers | Nausea, vomiting |

This table illustrates the similarities and distinctions among these compounds regarding their mechanisms and clinical applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide with high purity?

Answer:

The compound is synthesized via nucleophilic substitution reactions using precursors like phenylphosphorodichloridate or N,N-bis(2-chloroethyl)phosphoramidic dichloride. Key steps include:

- Reagent Setup: React 2-aminophenol derivatives with phosphorodichloridates in dry tetrahydrofuran (THF) at 0–50°C, catalyzed by triethylamine to neutralize HCl byproducts .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials and byproducts. Slow evaporation in 2-propanol yields high-purity crystals .

- Yield Optimization: Maintain stoichiometric ratios (1:1 for amine/phosphorodichloridate) and inert conditions to prevent hydrolysis of chloroethyl groups .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- FT-IR: Identifies phosphoryl (P=O) stretches at 1250–1300 cm⁻¹ and chloroethyl C-Cl vibrations at 600–700 cm⁻¹ .

- NMR: ¹H NMR shows chloroethyl protons as triplets (δ 3.5–3.7 ppm), while ³¹P NMR confirms the oxazaphosphinane ring with a peak near δ 20–25 ppm .

- X-ray Crystallography: Resolves the twist-boat conformation of the six-membered ring and equatorial positioning of the phosphoryl oxygen (P=O bond length: ~1.457 Å) .

Advanced: How does the compound’s reactivity differ from Cyclophosphamide in biological systems?

Answer:

- Structural Divergence: Unlike Cyclophosphamide’s tetrahydro-2H-1,3,2-oxazaphosphorine backbone, this compound’s oxazaphosphinane ring lacks one oxygen atom, altering metabolic activation pathways .

- Bioactivation Mechanism: Cyclophosphamide requires hepatic CYP450-mediated oxidation to form active metabolites (e.g., phosphoramide mustard). In contrast, the chloroethyl groups in this compound may undergo direct alkylation without enzymatic activation, leading to distinct DNA cross-linking profiles .

- Comparative Cytotoxicity: In vitro assays show reduced IC₅₀ values for this compound in certain tumor cell lines due to enhanced electrophilicity of the chloroethyl substituents .

Advanced: What computational strategies model its interactions with DNA or enzymes?

Answer:

- DFT Calculations: Predict vibrational spectra (e.g., P=O stretching modes) and electron density maps to identify reactive sites for alkylation .

- Molecular Docking: Simulations with DNA repair enzymes (e.g., PARP-1) reveal preferential binding at guanine N7 positions, consistent with experimental alkylation patterns .

- MD Simulations: Assess stability of DNA adducts under physiological conditions (pH 7.4, 310 K), highlighting prolonged residence times compared to Cyclophosphamide derivatives .

Basic: What challenges arise during purification, and how are they mitigated?

Answer:

- Hydrolysis Sensitivity: Chloroethyl groups hydrolyze in aqueous or acidic conditions. Use anhydrous solvents (THF, 2-propanol) and avoid prolonged exposure to moisture .

- Byproduct Formation: Triethylamine hydrochloride precipitates during synthesis; filter before solvent evaporation to prevent contamination .

- Chromatography Optimization: Adjust eluent polarity (ethyl acetate:hexane, 3:7) to separate structurally similar impurities .

Advanced: How is stability assessed under varying pH conditions?

Answer:

- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (UV detection at 210 nm) .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. The compound shows instability at pH < 3 (acid-catalyzed hydrolysis of P-O bonds) and pH > 10 (base-induced dechlorination) .

- Stabilizers: Add antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage .

Basic: What crystallographic data confirm its molecular geometry?

Answer:

- Ring Conformation: X-ray data reveal a twist-boat conformation for the oxazaphosphinane ring, with puckering parameters (Q, θ, φ) of 0.42 Å, 115°, and 270°, respectively .

- Bond Metrics: P=O bond length is 1.457 Å, while P-N and P-Cl distances are 1.75 Å and 2.05 Å, confirming minimal steric strain .

- Intermolecular Interactions: C-H···O hydrogen bonds and π-stacking stabilize the crystal lattice .

Advanced: How do structural modifications impact its toxicological profile?

Answer:

- Chloroethyl Substitution: Replacing one chloroethyl group with a methyl reduces nephrotoxicity but compromises antitumor efficacy (IC₅₀ increases by 2-fold in renal carcinoma models) .

- Oxazaphosphinane vs. Oxazaphosphorine: The saturated oxazaphosphinane ring decreases urinary bladder toxicity (compared to Cyclophosphamide’s acrolein byproduct) but increases hepatic metabolism demands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.